1-(2-Propyn-1-yl)azetidine
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Overview
Description
1-(Prop-2-yn-1-yl)azetidine is a four-membered nitrogen-containing heterocycle with a prop-2-yn-1-yl substituent. This compound is part of the azetidine family, known for its significant ring strain and unique reactivity. Azetidines are valuable in organic synthesis and medicinal chemistry due to their stability and reactivity, which are driven by the ring strain of approximately 25.4 kcal/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)azetidine can be synthesized through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which allows for the preparation of bis-functionalized azetidines .
Industrial Production Methods: Industrial production of azetidines often involves the use of microwave irradiation for cyclocondensation reactions in an alkaline aqueous medium. This method is efficient and straightforward, allowing for the large-scale synthesis of azetidines .
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-yn-1-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can yield amines .
Scientific Research Applications
1-(Prop-2-yn-1-yl)azetidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(prop-2-yn-1-yl)azetidine involves its ability to undergo ring-opening polymerization, which is driven by the considerable ring strain. This reactivity allows it to interact with various molecular targets and pathways, including the inhibition of tubulin polymerization in cancer cells . The compound’s unique structure enables it to act as a nucleophile in various reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain (5.4 kcal/mol) and less reactivity.
Uniqueness: 1-(Prop-2-yn-1-yl)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it more stable than aziridines but more reactive than pyrrolidines, offering a versatile platform for various chemical transformations .
Properties
Molecular Formula |
C6H9N |
---|---|
Molecular Weight |
95.14 g/mol |
IUPAC Name |
1-prop-2-ynylazetidine |
InChI |
InChI=1S/C6H9N/c1-2-4-7-5-3-6-7/h1H,3-6H2 |
InChI Key |
FJPKPVUHDMFVCV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CCC1 |
Origin of Product |
United States |
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